JZ-5029 is a novel compound designed as a modulator of β-glucocerebrosidase, an enzyme critical for the metabolism of glucocerebrosides. It has garnered attention for its potential therapeutic applications in treating Gaucher disease, a lysosomal storage disorder caused by the deficiency of β-glucocerebrosidase. JZ-5029 is classified as a covalent inhibitor, specifically targeting lysine residues in the enzyme, thereby promoting its dimerization and enhancing its enzymatic activity.
The compound was developed through a series of synthetic modifications aimed at improving the efficacy and specificity of β-glucocerebrosidase modulators. The initial studies focused on understanding the binding interactions and structural modifications that could lead to enhanced enzyme activity and stability .
JZ-5029 falls under the category of enzyme modulators, specifically acting as an allosteric modulator for β-glucocerebrosidase. Its classification as a covalent inhibitor indicates that it forms a stable bond with the target enzyme, which is crucial for its mechanism of action.
The synthesis of JZ-5029 involves several key steps that incorporate advanced organic chemistry techniques. The process typically begins with the preparation of a precursor compound, followed by functional group modifications to introduce the necessary moieties for β-glucocerebrosidase binding.
The detailed synthetic route includes multiple reaction conditions optimized for yield and selectivity, which are critical for producing JZ-5029 in adequate quantities for research purposes .
JZ-5029 features a complex molecular structure characterized by a 2,3-dihydro-1H-indene core with various substituents that enhance its binding affinity to β-glucocerebrosidase. The presence of a chiral carbon at position 2 contributes to its specificity in binding.
JZ-5029 undergoes specific chemical reactions upon binding to β-glucocerebrosidase, primarily involving covalent modification of lysine residues. This interaction stabilizes the enzyme's dimeric form, which is essential for its catalytic activity.
The mechanism by which JZ-5029 enhances β-glucocerebrosidase activity involves several steps:
Studies utilizing mass spectrometry and crystallography have confirmed these interactions and provided quantitative data on binding affinities and kinetic parameters .
Relevant analyses include thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which provide insights into thermal stability and phase transitions .
JZ-5029 has significant potential in scientific research, particularly in:
β-Glucocerebrosidase (GCase, EC 3.2.1.45) is a lysosomal hydrolase that catalyzes the cleavage of glucosylceramide (GluCer) into glucose and ceramide, a critical step in glycosphingolipid metabolism [2] [9]. The enzyme operates optimally at acidic pH (pH 5.5) and requires the activator protein saposin C (SAPC) and anionic phospholipids for full activity [9] [10]. Structurally, GCase comprises three domains:
GCase trafficking to lysosomes occurs independently of the mannose-6-phosphate pathway. Instead, it relies on the lysosomal integral membrane protein type 2 (LIMP-2), which binds GCase in the endoplasmic reticulum and transports it via the Golgi apparatus [10]. This interaction is mediated by hydrophobic residues and salt bridges between GCase helices 1/3 and LIMP-2 helices 5/7 [10].
Table 1: Key Biochemical Properties of GCase
Property | Description |
---|---|
EC Number | 3.2.1.45 |
Structure | 497 amino acids; 59.7 kDa; 3 domains (I-III) |
Catalytic Residues | Glu340 (nucleophile), Glu235 (acid/base) |
Optimal pH | 5.5 |
Essential Cofactors | Saposin C, anionic phospholipids |
Lysosomal Trafficking | LIMP-2-dependent |
Over 500 mutations in the GBA1 gene encoding GCase are associated with Gaucher disease (GD) and Parkinson’s disease (PD). In GD, biallelic mutations cause lysosomal accumulation of GluCer, leading to lipid-laden "Gaucher cells" in the liver, spleen, and bone marrow. GD is classified into three subtypes:
Heterozygous GBA1 mutations are the most significant genetic risk factor for PD, increasing risk by 5-30× depending on ethnicity [4] [6]. The N370S and L444P mutations cause misfolding and ER retention of GCase, reducing lysosomal activity by 50-80% [1] [4]. This deficiency drives α-synuclein aggregation through:
Table 2: Disease-Associated GCase Mutations
Mutation | Gaucher Disease Type | Parkinson’s Disease Risk | Functional Impact |
---|---|---|---|
N370S | Type 1 | 5× increased risk | Misfolding, ER retention, 70% activity loss |
L444P | Type 2/3 | 10× increased risk | Severely misfolded, ER-associated degradation |
E326K | Not associated | 3× increased risk | Reduced catalytic activity without trafficking defects |
Pharmacological chaperones (PCs) represent a therapeutic strategy to restore GCase homeostasis by:
Early iminosugar-based PCs (e.g., isofagomine) suffered from limitations:
JZ-5029 is a covalent derivative of JZ-4109 engineered with an N-hydroxysuccinimide (NHS) ester electrophile attached via a carbon linker. It inactivates GCase irreversibly (IC₅₀ = 56 nM) through lysine modification, enabling:
Key research applications include:
Table 3: Biochemical Properties of JZ-5029
Property | Value/Characteristic | Method |
---|---|---|
Chemical Class | Quinazoline with NHS ester electrophile | Synthesis (Palmer et al.) |
IC₅₀ (WT GCase) | 56 nM | 4MU-β-Glc enzymatic assay |
Covalent Target | Lys346 (allosteric site) | Top-down native MS, X-ray (2.2Å) |
Modification Mass | +501 Da | Native MS |
Competitive Binding | Reversed by JZ-4109 | Time-dependent inactivation |
The 2.2Å crystal structure (PDB: 5LVX) confirmed JZ-5029 bound to Lys346 at a dimer interface, inducing GCase homodimerization – a conformation validated through size-exclusion chromatography, multiangle light scattering, and transmission electron microscopy [1] [3] [5]. This dimerization represents a novel stabilization mechanism distinct from active-site inhibitors, providing a structural blueprint for next-generation allosteric modulators.
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6